![molecular formula C₁₂H₂₀O₁₂ B1141754 (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid CAS No. 150787-99-8](/img/structure/B1141754.png)
(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a broader class of chemicals that are significant for their potential in synthesizing new materials and drugs. Such compounds are usually analyzed for their unique properties which can lead to innovative applications in various scientific domains.
Synthesis Analysis
Synthesis of complex molecules often involves multiple steps that include the formation of key intermediates. An example related to our compound's synthesis could involve palladium-catalyzed oxidative carbonylation, a method effective for forming carboxylic esters from alkyne derivatives, which might be relevant for building similar molecular structures (Gabriele et al., 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's reactivity and physical properties. For compounds with multiple hydroxyl groups and a carboxylic acid moiety, such as our compound, crystal structure analysis can reveal configuration and conformation, essential for predicting reactivity and interaction with biological molecules (Li et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their oxidation or reduction, depending on the functional groups present. An interesting aspect could be the enzymatic oxidation of similar furan derivatives to dicarboxylic acids, a reaction that might be applicable for producing biobased polymers (Dijkman et al., 2014).
Aplicaciones Científicas De Investigación
Solubility Studies
One area of research involves the solubility of this compound and similar saccharides in ethanol–water solutions. These studies are crucial for understanding the physical properties and potential applications of these substances in various solvents. For instance, Gong et al. (2012) explored the solubility of related saccharides in ethanol-water mixtures, finding that solubilities varied with temperature and ethanol mass fraction. This research is fundamental for processes that require dissolving these compounds for further chemical reactions or formulations (Gong, Wang, Zhang, & Qu, 2012).
Computational Studies on Biological Activity
Another significant application involves computational studies to understand the biological activities of related compounds. Muthusamy and Krishnasamy (2016) conducted a computational study on a similar compound, isolated from Syzygium densiflorum Wall. ex Wight & Arn, for its potential role in diabetes management. Their work highlights the use of reverse pharmacophore mapping and molecular docking to identify possible targets for diabetes treatment, showcasing the compound's potential in medicinal chemistry (Muthusamy & Krishnasamy, 2016).
Polyketides from Fungal Cultures
Research into new polyketides from endophytic fungi also showcases the potential of these compounds in drug discovery. Yuan et al. (2009) discovered new polyketides from the endophytic fungal strain Diaporthe sp. XZ-07, demonstrating the importance of such compounds in finding new bioactive molecules with potential anticancer properties (Yuan et al., 2009).
Antioxidant Agents
The synthesis and evaluation of molecules combining antioxidants highlight the scientific interest in creating new compounds with enhanced biological activities. Manfredini et al. (2000) synthesized molecules combining aspects of ascorbic acid and alpha-tocopherol, showing potential as potent antioxidants. Such research contributes to the development of novel therapeutic agents for conditions involving oxidative stress (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Synthesis of Nucleoside Analogues
The synthesis of nucleoside analogues for antiviral and anticancer activities is another area of application. Liu et al. (2000) synthesized triazine and deazapyrimidine nucleosides, demonstrating the compound's relevance in creating potential therapeutic agents. This research illustrates the compound's utility in synthesizing bioactive molecules that could serve as drugs or drug precursors (Liu et al., 2000).
Propiedades
IUPAC Name |
(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)/t3?,4-,5-,6?,7?,8?,9?,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMXSFJVDDQAY-NJSROLGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(C([C@](O1)(C(=O)O)O[C@@H]2C(C([C@@H](C(O2)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588000 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

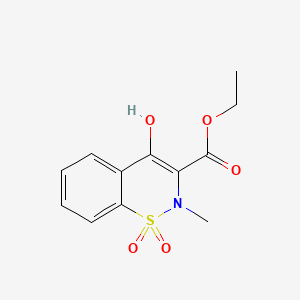

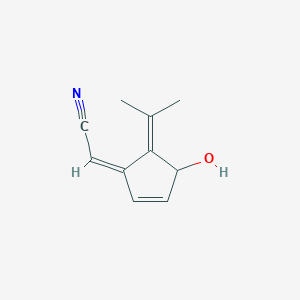
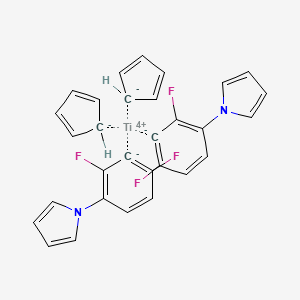
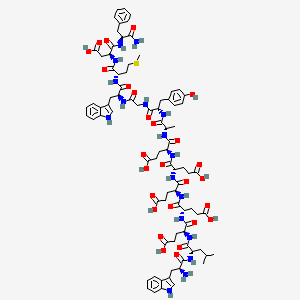
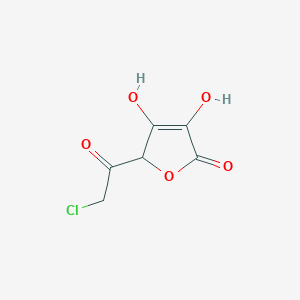
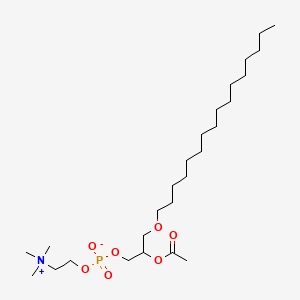
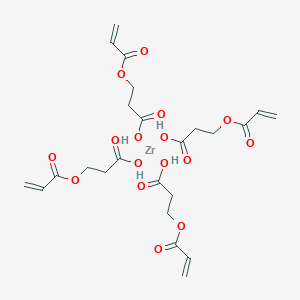
![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)